Ursodiol, chemically known as ursodeoxycholic acid, is a naturally occurring dihydroxy bile acid. [] It comprises approximately 1% of the total bile salt pool in humans. [] Ursodiol is the 7β-epimer of chenodeoxycholic acid, another major endogenous bile salt. []
Ursodiol is classified as a hydrophilic bile acid, contrasting with the more common hydrophobic bile acids. This property contributes to its unique biological effects and therapeutic applications. [] Ursodiol is used in various scientific research applications, particularly in the fields of hepatology, gastroenterology, and cell biology. Its role in these areas stems from its ability to modulate bile acid metabolism, influence cellular processes, and interact with various biological pathways.
Ursodeoxycholic acid can be sourced from animal bile, particularly from bears, but it is predominantly synthesized for pharmaceutical use due to ethical and sustainability concerns. The most common precursor for synthetic production is chenodeoxycholic acid, which can be modified through various chemical reactions.
Ursodeoxycholic acid belongs to the class of bile acids, which are steroid acids produced by the liver. It is classified under the category of hydrophilic bile acids, distinguishing it from other bile acids that are more hydrophobic.
Ursodeoxycholic acid can be synthesized through several methods, including:
The electrochemical synthesis process typically involves:
The molecular formula of ursodeoxycholic acid is C24H40O4, with a molecular weight of approximately 392.57 g/mol. Its structure features a steroid nucleus with hydroxyl groups at specific positions that contribute to its solubility and biological activity.
Ursodeoxycholic acid undergoes various chemical reactions, primarily involving:
The reduction reactions can be catalyzed by metals such as Raney nickel or through electrochemical methods that allow for milder reaction conditions compared to traditional chemical methods .
Ursodeoxycholic acid functions primarily by:
Studies have shown that ursodeoxycholic acid can significantly lower serum cholesterol levels and improve liver enzyme profiles in patients with cholestatic liver diseases .
Ursodeoxycholic acid has several applications in medicine including:
Ursodeoxycholic acid (UDCA) was first isolated from polar bear (Thalarctos maritimus) bile by Swedish biochemist Olof Hammarsten in 1902, who named it "ursocholeinsäure" [1] [7]. In 1927, Japanese chemist Masato Shoda crystallized the compound from American black bear (Ursus americanus) bile and formally termed it "Ursodesoxycholsäure" (reflecting ursus, Latin for bear) [7] [10]. Its structure was elucidated in 1936, enabling synthetic production. UDCA’s significance expanded in 1959 when Jan Sjövall identified it as a minor component of human bile [10]. Historically, bear bile preparations ("yutan") were used in traditional Chinese medicine since the 7th century for hepatobiliary disorders [1] [5]. Pharmaceutical development accelerated in the 1950s (Tokyo Tanabe), with Isao Makino pioneering gallstone dissolution trials in 1975 [10]. UDCA gained FDA approval for primary biliary cholangitis in 1998, cementing its clinical importance [1] [2].
Ursodeoxycholic acid (3α,7β-dihydroxy-5β-cholan-24-oic acid) is a C24 bile acid epimer of chenodeoxycholic acid (CDCA), differing in the β-orientation of its 7-hydroxyl group [1] [4]. Its molecular formula is C₂₄H₄₀O₄, with a molecular weight of 392.56 g/mol [6] [7]. UDCA crystallizes as a white, odorless powder with a characteristic bitter taste [4]. It exhibits low water solubility (20 mg/L at 20°C) but dissolves readily in polar organic solvents like ethanol, methanol, and glacial acetic acid [7] [8]. The compound melts sharply at 203°C and has a pKa of ~5.0, facilitating salt formation (e.g., sodium ursodeoxycholate) for enhanced bioavailability [4] [8]. Its amphiphilic nature arises from a rigid steroid nucleus with hydrophobic methyl faces and hydrophilic α/β-hydroxy groups, enabling micelle formation critical for lipid emulsification [4].
Table 1: Physicochemical Properties of Ursodeoxycholic Acid
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₄H₄₀O₄ | - |
Molecular Weight | 392.56 g/mol | - |
Melting Point | 203°C | Capillary method |
Water Solubility | 20 mg/L | 20°C |
pKa | ~5.0 | Aqueous solution |
Crystal System | Monoclinic | X-ray diffraction |
Partition Coefficient (log P) | 3.1 (octanol/water) | - |
Natural Occurrence: UDCA occurs endogenously in humans as a tertiary bile acid, constituting ~3% of the bile acid pool [4] [5]. It is most abundant in Ursidae species (bears), where it comprises >30% of biliary bile acids—a key evolutionary adaptation to carnivorous, cholesterol-rich diets [5] [7]. Minor quantities exist in other mammals (e.g., pigs, cows) via gut microbial metabolism [5].
Table 2: Natural Sources of UDCA
Source | UDCA Content (% of Bile Acids) | Notes |
---|---|---|
Black Bear Bile | 19–39% | Highest natural concentration |
Human Bile | 1–3% | Tertiary bile acid |
Bovine/Chicken Bile | <0.5% | Precursors for industrial synthesis |
Biosynthetic Pathways:
Table 3: Key Enzymes in UDCA Biosynthesis
Enzyme | Source | Cofactor | Function |
---|---|---|---|
7α-HSDH | Brevundimonas sp. | NADP⁺ | Oxidizes CDCA → 7-KLCA |
7β-HSDH | Ruminococcus torques | NADPH | Reduces 7-KLCA → UDCA |
Cytochrome P450 7β | Ursidae liver | O₂/NADPH | Direct 7β-hydroxylation of CDCA |
Coenzyme Recycling: Whole-cell systems incorporate lactate dehydrogenase (LDH) or glucose dehydrogenase (GDH) to regenerate NADPH in situ, eliminating exogenous cofactor requirements and reducing costs [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9